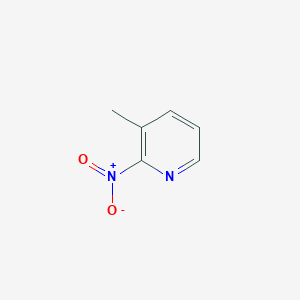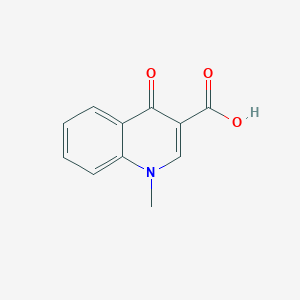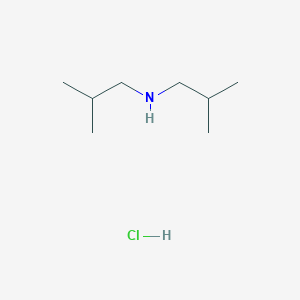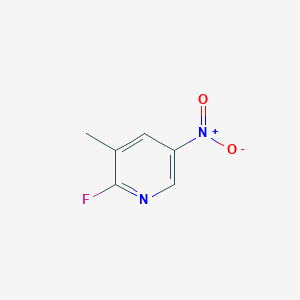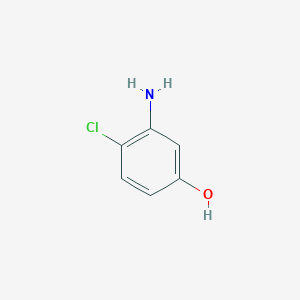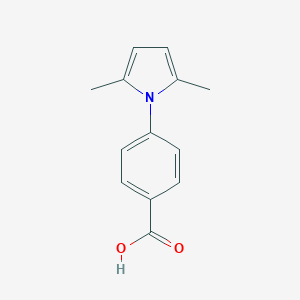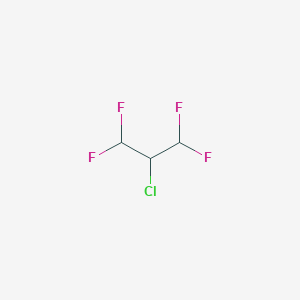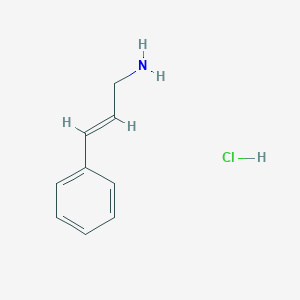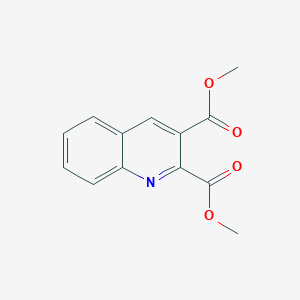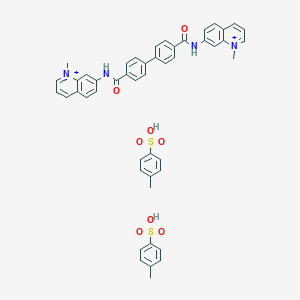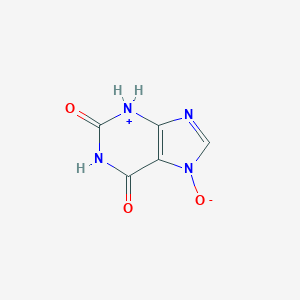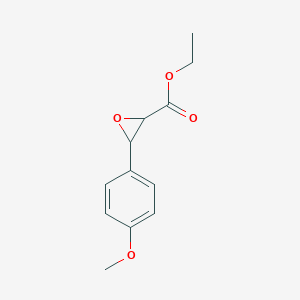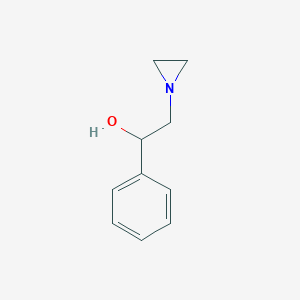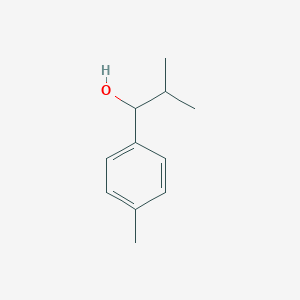
alpha-Isopropyl-p-methylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-p-methylbenzyl alcohol, commonly known as IPMP, is a chemical compound that belongs to the family of alkylphenols. IPMP has been widely used in various fields such as perfumery, cosmetics, and pharmaceuticals.
Wirkmechanismus
IPMP exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. IPMP also exhibits antioxidant properties, which can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
IPMP has been shown to have a low toxicity profile and is generally considered safe for use in various applications. It is rapidly metabolized and eliminated from the body. IPMP has been shown to have no significant effects on body weight, food consumption, or organ weights in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
IPMP has several advantages for use in lab experiments. It is readily available, easy to handle, and has a long shelf life. IPMP is also relatively inexpensive compared to other chemicals used in lab experiments. However, IPMP has some limitations, including its limited solubility in water and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on IPMP. One direction is to investigate its potential as a natural antimicrobial agent in food preservation. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is also needed to better understand the mechanism of action of IPMP and its potential interactions with other chemicals.
Synthesemethoden
IPMP can be synthesized through a Friedel-Crafts alkylation reaction between p-cresol and isopropyl alcohol in the presence of an acid catalyst. The reaction yields IPMP and water as the by-product. The purity of IPMP can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
IPMP has been extensively studied in various scientific research fields. It has been used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. In addition, IPMP has been used as an antiseptic and disinfectant due to its antimicrobial properties. It has also been used as a preservative in pharmaceuticals and food products.
Eigenschaften
CAS-Nummer |
18228-44-9 |
|---|---|
Produktname |
alpha-Isopropyl-p-methylbenzyl alcohol |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11-12H,1-3H3 |
InChI-Schlüssel |
PKSSQQPDFFZHEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)C)O |
Andere CAS-Nummern |
18228-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
